molecular formula C9H15NO2 B3025646 (Z)-Ethyl 2-(piperidin-3-ylidene)acetate CAS No. 957752-44-2

(Z)-Ethyl 2-(piperidin-3-ylidene)acetate

Cat. No.: B3025646
CAS No.: 957752-44-2
M. Wt: 169.22
InChI Key: YTYRQDPJLVARKM-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Ethyl 2-(piperidin-3-ylidene)acetate is a piperidine derivative offered as a chemical reagent for research and further manufacturing purposes. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal applications. Piperidine scaffolds are of significant interest in medicinal and synthetic chemistry due to their prevalence in biologically active molecules . As a specialty chemical, its primary research value lies in its potential as a versatile building block or synthetic intermediate for the development of novel compounds. Researchers can utilize its functional groups, including the ester and the piperidinylidene moiety, for further chemical transformations. Current scientific literature does not provide specific data on the established mechanisms of action or direct biological applications for this exact (Z)-isomer. Its utility is derived from its molecular structure, which may be incorporated into larger, more complex target molecules during multi-step synthesis. Investigators are encouraged to explore its application in constructing pharmacologically relevant structures or novel chemical entities. For specific storage and handling conditions, please refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2Z)-2-piperidin-3-ylideneacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h6,10H,2-5,7H2,1H3/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYRQDPJLVARKM-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Z Ethyl 2 Piperidin 3 Ylidene Acetate

Direct Synthesis Approaches

Direct approaches to (Z)-Ethyl 2-(piperidin-3-ylidene)acetate involve the formation of the exocyclic double bond in a single key step from a suitable piperidine (B6355638) precursor.

Methods Involving Ethyl Acetate (B1210297) Condensations

The direct condensation of ethyl acetate with a ketone is a classic carbon-carbon bond-forming reaction in organic chemistry. This approach would theoretically involve the deprotonation of ethyl acetate at the α-carbon using a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a piperidin-3-one (B1582230) derivative. Subsequent dehydration of the resulting β-hydroxy ester would yield the target α,β-unsaturated ester.

However, this method is fraught with challenges that make it a less common choice for this specific transformation. The acidity of the α-protons in ethyl acetate is relatively low (pKa ≈ 24), requiring a strong, non-nucleophilic base to generate the enolate in sufficient concentration. vanderbilt.edu A common base for this purpose is lithium diisopropylamide (LDA). A significant competing reaction is the Claisen condensation, where the ester enolate attacks another molecule of ethyl acetate, leading to the formation of ethyl acetoacetate. pressbooks.pubmlsu.ac.in To favor the desired cross-condensation with the ketone, the enolate must be generated quantitatively at low temperatures before the ketone is introduced. vanderbilt.edu

Even if the initial addition is successful, the subsequent dehydration step must be controlled to favor the formation of the Z-isomer, which can be challenging. Due to these complexities and the availability of more reliable methods, the direct condensation of ethyl acetate is not a widely documented strategy for the synthesis of this compound.

Wittig-Type Reactions for Piperidine-Ylidene Systems

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.com It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound. berkeley.edu For the synthesis of this compound, the key reactants would be a suitably N-protected piperidin-3-one and ethyl (triphenylphosphoranylidene)acetate.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. nih.gov Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized. Ethyl (triphenylphosphoranylidene)acetate is a stabilized ylide due to the electron-withdrawing ester group, which delocalizes the negative charge on the α-carbon. enamine.net Standard Wittig reactions with stabilized ylides typically show a strong preference for the formation of the (E)-alkene. nih.govsciepub.com This is because the reaction proceeds through a reversible initial addition to form a betaine (B1666868) intermediate, which can equilibrate to the more thermodynamically stable anti-betaine, leading to the (E)-alkene after elimination of triphenylphosphine (B44618) oxide.

To achieve the desired (Z)-stereochemistry with a stabilized ylide, modifications to the reaction conditions are necessary. The use of salt-free ylides and polar aprotic solvents can sometimes enhance the formation of the Z-isomer, although achieving high selectivity remains a challenge.

Reactant 1Reactant 2Base/SolventTypical ProductStereoselectivity
N-Boc-piperidin-3-oneEthyl (triphenylphosphoranylidene)acetateN/A (pre-formed ylide) / THFEthyl 2-(N-Boc-piperidin-3-ylidene)acetatePredominantly (E)

Horner-Wadsworth-Emmons Reactions for Ylidene Acetates

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion instead of a phosphorus ylide. organic-chemistry.org This reaction typically offers several advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. nih.gov Similar to the Wittig reaction with stabilized ylides, the standard HWE reaction strongly favors the formation of the (E)-alkene. organic-chemistry.orgwikipedia.org

However, a significant advantage of the HWE reaction is the existence of well-established modifications that can reverse the stereoselectivity to favor the (Z)-isomer. The most notable of these is the Still-Gennari modification. numberanalytics.comnih.gov This method employs phosphonates with electron-withdrawing groups on the phosphorus, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong, non-coordinating base system like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 (B118740) in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures. wikipedia.orgresearchgate.net The electron-withdrawing trifluoroethyl groups are believed to kinetically favor the formation of the syn-oxaphosphetane intermediate, which then rapidly eliminates to give the (Z)-alkene. nih.gov This approach is one of the most reliable for obtaining Z-α,β-unsaturated esters. researchgate.netresearchgate.net

Reagent 1Reagent 2ConditionsProductStereoselectivity
N-Boc-piperidin-3-oneEthyl bis(2,2,2-trifluoroethyl)phosphonoacetateKHMDS, 18-crown-6, THF, -78 °C(Z)-Ethyl 2-(N-Boc-piperidin-3-ylidene)acetateHigh (Z) selectivity (>95:5 Z:E)
N-Boc-piperidin-3-oneTriethyl phosphonoacetateNaH, THF(E)-Ethyl 2-(N-Boc-piperidin-3-ylidene)acetateHigh (E) selectivity

Precursor-Based Synthetic Routes

These routes involve the synthesis of an intermediate which is then converted into the final product. The most logical precursor for this compound is a piperidin-3-one derivative.

Derivatization from Piperidin-3-ones

The most common and practical synthetic routes to this compound start from an N-protected piperidin-3-one. The protecting group, typically a tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions involving the piperidine nitrogen, such as acting as a base or a nucleophile.

The olefination of N-Boc-piperidin-3-one is the key step. As detailed in sections 2.1.2 and 2.1.3, both Wittig-type and HWE reactions can be employed. While a standard Wittig reaction with ethyl (triphenylphosphoranylidene)acetate would yield predominantly the undesired (E)-isomer, the Still-Gennari modification of the HWE reaction is the method of choice for achieving high Z-selectivity. semanticscholar.org The synthesis would proceed by reacting N-Boc-piperidin-3-one with ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate in the presence of KHMDS and 18-crown-6. The final step would be the removal of the Boc protecting group under acidic conditions to yield the target compound.

Approaches from Analogous Cyclic Ketones

The synthetic strategies applied to piperidin-3-ones are generally applicable to other cyclic ketones, such as cyclohexanone (B45756). The olefination of cyclohexanone using the phosphonate (B1237965) carbanion method (HWE reaction) to produce ethyl cyclohexylideneacetate is a well-documented procedure. orgsyn.org In a typical procedure using sodium hydride as the base and triethyl phosphonoacetate as the reagent, the reaction with cyclohexanone yields ethyl cyclohexylideneacetate, with the (E)-isomer being the expected major product.

By analogy, the insights gained from the synthesis of ylidene acetates from simpler cyclic ketones can be directly applied to the more complex piperidin-3-one system. The stereochemical preferences observed with cyclohexanone (favoring the E-isomer under standard HWE conditions) are expected to be similar for piperidin-3-one. This reinforces the necessity of using specialized methods like the Still-Gennari modification to overcome the inherent E-selectivity and produce the desired (Z)-isomer when starting from a cyclic ketone precursor. wikipedia.org

Asymmetric Synthesis Considerations

The synthesis of specific enantiomers of chiral compounds is a critical aspect of modern organic chemistry and pharmaceutical development, as the biological activity of a molecule can be highly dependent on its stereochemistry. For a molecule like this compound, chirality can be introduced at the C3 position of the piperidine ring if the exocyclic double bond is reduced or functionalized. While specific literature on the asymmetric synthesis of this compound is not extensively detailed, several established strategies for the stereoselective synthesis of substituted piperidines can be considered. researchgate.netsnnu.edu.cn These methodologies provide a framework for accessing enantioenriched precursors and analogues.

The main approaches for inducing stereoselectivity in the synthesis of piperidine derivatives include the use of chiral catalysts, chiral auxiliaries, and starting from a chiral pool. researchgate.net Catalytic asymmetric reactions are often the most efficient and desirable methods. researchgate.net

Catalytic Asymmetric Approaches

Recent advances have focused on the catalytic enantioselective synthesis of 3-substituted piperidines, which are key structural motifs in many pharmaceutically active compounds. snnu.edu.cn A prominent strategy involves the asymmetric functionalization of pyridine (B92270) or its partially reduced derivatives.

One powerful method is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnorganic-chemistry.org This approach can be used to couple aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine (B1217469) precursor, such as phenyl pyridine-1(2H)-carboxylate, to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cnorganic-chemistry.org Subsequent reduction of the tetrahydropyridine (B1245486) ring would yield the corresponding chiral piperidine. The choice of chiral ligand is crucial for achieving high enantiomeric excess (ee). For example, ligands like (S)-Segphos have been used effectively in combination with rhodium catalysts. organic-chemistry.org

Iridium-based catalysts have also proven effective for the stereoselective hydrogenation of pyridine derivatives. nih.gov The use of a chiral P,N-ligand with an iridium(I) catalyst has been reported for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, proceeding through an outer-sphere dissociative mechanism. nih.gov Such strategies could potentially be adapted for precursors to this compound.

The following table summarizes representative catalytic systems used for the asymmetric synthesis of chiral piperidine and tetrahydropyridine derivatives, which could serve as precursors or structural analogues.

Catalyst/LigandSubstrate TypeProduct TypeYield (%)Enantiomeric Excess (ee %)Reference
[Rh(cod)Cl]₂ / Josiphos LigandDihydrosilanes and AnilinesSilicon-stereogenic SilazanesHighup to 99% organic-chemistry.org
[Rh(cod)OH]₂ / (S)-SegphosPhenyl pyridine-1(2H)-carboxylate & Boronic Acids3-Substituted TetrahydropyridinesHighExcellent organic-chemistry.org
Iridium(I) / Chiral P,N-ligand2-Substituted Pyridinium Salts2-Substituted Piperidines-- nih.gov
Chiral Dirhodium(II) ComplexesDiazo CompoundsCycloadducts via Chiral Ylide-High
Chiral N,N′-dioxide/Mg(OTf)₂(E)-3-(oxyethylidene)-2-oxoindolinesSpirocyclopropyloxindolesExcellentGood researchgate.net

Other Synthetic Strategies

Beyond transition metal catalysis, other methods are available for accessing enantioenriched piperidines. Organocatalysis, for instance, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral Brønsted acids or other small organic molecules can catalyze stereoselective reactions leading to the formation of chiral nitrogen-containing heterocycles. mdpi.com

Furthermore, biocatalytic methods, employing enzymes like oxidases and reductases, offer a green and highly selective alternative for the dearomatization of pyridinium compounds to access chiral piperidine precursors. snnu.edu.cn

A more classical, yet scalable, approach is the kinetic resolution of a racemic mixture. For example, a practical synthesis of ethyl (R)-piperidine-3-acetate has been achieved through the hydrogenation of an N-benzylpyridinium chloride precursor to give the racemic piperidine, which is then resolved using an enantiopure chiral acid, such as mandelic acid. researchgate.net This method separates the two enantiomers, allowing for the isolation of the desired one. researchgate.net

These varied methodologies underscore the diverse toolkit available to chemists for tackling the challenge of asymmetric piperidine synthesis. The selection of a specific route would depend on factors such as the desired absolute stereochemistry, scalability, and the availability of starting materials and catalysts.

Chemical Reactivity and Transformation Pathways

Enamine Reactivity Profile

The molecule possesses a vinylogous amide or enamino-ester structure, where the lone pair of electrons on the piperidine (B6355638) nitrogen atom can delocalize into the π-system of the α,β-unsaturated ester. This delocalization is central to its reactivity, influencing the electron density at various positions within the molecule.

The enamine character of (Z)-Ethyl 2-(piperidin-3-ylidene)acetate imparts significant nucleophilicity to the carbon atom of the double bond within the piperidine ring (the α-carbon relative to the ester group, or C3 of the piperidine). Resonance delocalization of the nitrogen's lone-pair electrons increases the electron density at this position, making it susceptible to attack by electrophiles. This behavior is analogous to the well-established nucleophilicity of Stork enamines. libretexts.orgwikipedia.org The resonance structures illustrate this activation, showing a partial negative charge developing on the C3 carbon, which is the primary site for reactions with electrophilic partners.

Consistent with its nucleophilic α-carbon, the compound is expected to undergo alkylation reactions. In a process analogous to the Stork enamine alkylation, reaction with electrophilic alkylating agents, such as primary alkyl halides (e.g., methyl iodide, allyl bromide, or benzyl (B1604629) bromide), would result in the formation of a new carbon-carbon bond at the C3 position of the piperidine ring. wikipedia.org The reaction proceeds via nucleophilic attack of the enamine's α-carbon on the alkyl halide, forming an iminium salt intermediate. libretexts.org Subsequent hydrolysis of this intermediate would yield the corresponding 3-alkyl-3-(ethoxycarbonylmethyl)piperidine derivative. While direct alkylation of saturated alkyl halides can be challenging, more reactive electrophiles are effective. cdnsciencepub.com

Table 1: Representative Enamine Alkylation Reactions This table illustrates the general reaction pathway, as specific examples for this compound are not extensively documented. The products shown are the expected outcomes based on established enamine reactivity.

Electrophile (R-X)IntermediateFinal Product after Hydrolysis
Methyl Iodide3-ylidene-3-methyl-piperidinium saltEthyl 2-(3-methylpiperidin-3-yl)acetate
Allyl Bromide3-allyl-3-ylidene-piperidinium saltEthyl 2-(3-allylpiperidin-3-yl)acetate
Benzyl Bromide3-benzyl-3-ylidene-piperidinium saltEthyl 2-(3-benzylpiperidin-3-yl)acetate

The electronic nature of this compound allows it to participate in Michael addition reactions as both a Michael acceptor and a Michael donor.

As a Michael Acceptor: The electron-withdrawing effect of the ester group polarizes the exocyclic double bond, rendering the β-carbon (the exocyclic methine carbon) electrophilic. This makes the compound a classic Michael acceptor, susceptible to conjugate addition by a wide range of soft nucleophiles. rsc.orglibretexts.org Nucleophiles such as stabilized enolates (from malonic esters or β-ketoesters), organocuprates, amines, and thiols will add to this β-position. libretexts.orgresearchgate.net The reaction mechanism involves the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to give the 1,4-adduct.

As a Michael Donor: Leveraging the nucleophilicity of its α-carbon (C3), the enamine functionality allows the molecule to act as a Michael donor. libretexts.org In this role, it can add to other electron-deficient alkenes (Michael acceptors) such as α,β-unsaturated ketones, nitriles, or other esters. This reaction would also result in the formation of a new C-C bond at the C3 position of the piperidine ring.

The exocyclic carbon-carbon double bond in this compound serves as an effective dipolarophile for 1,3-dipolar cycloaddition reactions. wikipedia.org This pathway is a powerful method for the synthesis of complex spirocyclic heterocyclic systems, where a five-membered ring is fused to the piperidine core at the C3 position. bepls.com

The reaction of this compound with organic azides (e.g., phenylazide) is a Huisgen 1,3-dipolar cycloaddition that yields spiro-triazoline derivatives. wikipedia.orgijrpc.com In this concerted [3+2] cycloaddition, the azide (B81097) acts as the 1,3-dipole and the alkene acts as the dipolarophile. The reaction typically leads to the formation of a spiro[piperidine-3,4'-1,2,3-triazoline] ring system. While the reaction is often regioselective, mixtures of regioisomers can sometimes be formed depending on the substituents on both the azide and the dipolarophile. youtube.com

Nitrones are highly reactive 1,3-dipoles that readily undergo cycloaddition with electron-deficient alkenes. The reaction of this compound with a nitrone, such as N-benzylnitrone, is expected to proceed with high regio- and stereoselectivity to afford spiro-isoxazolidine derivatives. researchgate.netnih.gov The reaction involves the formation of a spiro[piperidine-3,5'-isoxazolidine] framework. The regioselectivity of this addition is controlled by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. rsc.org For electron-deficient alkenes, the reaction is typically controlled by the interaction of HOMO(nitrone)-LUMO(alkene). rsc.org This generally results in the formation of a single regioisomer where the oxygen of the nitrone is bonded to the more electrophilic β-carbon of the α,β-unsaturated ester. researchgate.netnih.gov

Table 2: Representative 1,3-Dipolar Cycloaddition Reactions with Nitrones This table presents findings from reactions of nitrones with structurally similar exocyclic α,β-unsaturated carbonyl compounds, illustrating the expected products and high selectivity for the synthesis of spiro-isoxazolidines.

Dipolarophile1,3-DipoleProductRegioselectivityRef.
Isoindolin-3-methylene-1-oneN-benzylnitroneSpiro[isoindole-1,5'-isoxazolidin]-3(2H)-oneHigh (single regioisomer observed) nih.gov
2-Methylene-1,3-indandioneC,N-DiphenylnitroneSpiro[indane-2,5'-isoxazolidine] derivativeHigh (single regioisomer observed) researchgate.net
3-Methylene-2-norbornanoneN-Methyl-C-phenylnitroneSpiro[isoxazolidine-5,3'-norbornan]-2'-oneHigh (single regioisomer observed) researchgate.net

Reactivity in Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Ester Group Transformations

The ester group, in conjunction with the adjacent exocyclic double bond, is susceptible to a range of nucleophilic substitution and addition reactions.

The ester functionality of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (Z)-2-(piperidin-3-ylidene)acetic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis through a series of protonation and nucleophilic attack steps. The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide, results in the irreversible formation of the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and obtain the free carboxylic acid. This process is commonly referred to as saponification.

A computational study on the hydrolysis mechanism of ethyl acetate (B1210297) catalyzed by an aqueous molybdocene complex highlights the intricate steps involved, including the formation and cleavage of a tetrahedral intermediate. nih.gov While not specific to this compound, this study provides insight into the fundamental mechanism of ester hydrolysis.

Reaction Reagents Products
Acid-Catalyzed HydrolysisH₃O⁺, H₂O(Z)-2-(piperidin-3-ylidene)acetic acid, Ethanol (B145695)
Base-Catalyzed Hydrolysis1. NaOH, H₂O 2. H₃O⁺(Z)-2-(piperidin-3-ylidene)acetic acid, Ethanol

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent employed.

Reduction to a Primary Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to a primary alcohol, (Z)-2-(piperidin-3-ylidene)ethanol. masterorganicchemistry.comslideshare.net This reaction typically proceeds in an anhydrous ethereal solvent. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com

Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage, yielding (Z)-2-(piperidin-3-ylidene)acetaldehyde, by using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBALH). These reactions are generally carried out at low temperatures to prevent over-reduction to the alcohol.

Reducing Agent Product Reaction Conditions
Lithium Aluminum Hydride (LiAlH₄)(Z)-2-(piperidin-3-ylidene)ethanolAnhydrous ether or THF
Diisobutylaluminum Hydride (DIBALH)(Z)-2-(piperidin-3-ylidene)acetaldehydeLow temperature (e.g., -78 °C)

Transesterification is a process where the ethyl group of the ester can be exchanged for a different alkyl or aryl group by reacting with another alcohol in the presence of an acid or base catalyst. This reaction is typically an equilibrium process. mdpi.commdpi.com

Acid-Catalyzed Transesterification: In the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, this compound can react with an alcohol (R-OH) to form a new ester and ethanol. The equilibrium can be driven towards the product by using an excess of the reactant alcohol or by removing the ethanol as it is formed.

Base-Catalyzed Transesterification: Alkoxides are commonly used as catalysts for base-catalyzed transesterification. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Enzymatic Transesterification: Lipases can also be used as catalysts for transesterification reactions under milder conditions, offering a more environmentally benign alternative.

A study on the transesterification of ethyl acetate with glycerol (B35011) using homogeneous or heterogeneous acid catalysts demonstrates the feasibility of such transformations. researchgate.net Another report describes a room-temperature transesterification of various esters catalyzed by lithium bromide and diethylamine (B46881) in a solvent-free environment. researchgate.net

Catalyst Type Example Catalyst General Reactants
AcidH₂SO₄, p-TsOHR-OH
BaseNaOR, KORR-OH
EnzymaticLipaseR-OH

Piperidine Ring Reactivity

The secondary amine in the piperidine ring of this compound is a nucleophilic center and can readily undergo reactions such as N-alkylation and N-acylation.

N-Alkylation: The nitrogen atom of the piperidine ring can be alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl bromide) or sulfates. researchgate.netodu.edu These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. researchgate.net The choice of base and solvent can influence the reaction's efficiency. Common bases include potassium carbonate and sodium hydride. researchgate.net Palladium-catalyzed N-alkylation of amines has also emerged as a powerful method. researcher.lifecmu.edu

N-Acylation: The piperidine nitrogen can be acylated using acylating agents like acid chlorides or acid anhydrides to form the corresponding N-acyl derivative. These reactions are often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acid byproduct.

Reaction Type Reagents Product Functional Group
N-AlkylationAlkyl halide (R-X), Base (e.g., K₂CO₃)N-Alkyl piperidine
N-AcylationAcid chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Et₃N)N-Acyl piperidine (amide)

The piperidine ring exists in a chair conformation, which can influence the reactivity of the molecule. The substituents on the ring can adopt either an axial or equatorial position, and the conformational preference can be influenced by steric and electronic factors. d-nb.infonih.gov

The exocyclic double bond at the 3-position of the piperidine ring introduces a degree of planarity to that part of the ring. However, the rest of the ring retains its conformational flexibility. The conformation of the piperidine ring can affect the accessibility of the nitrogen lone pair for reactions like N-alkylation and N-acylation. For instance, bulky substituents on the ring may favor a conformation that hinders the approach of an electrophile to the nitrogen atom.

Overall Reactivity of the Enamine-Ester System

The chemical behavior of this compound is dictated by the interplay of its enamine and α,β-unsaturated ester functionalities. This combination creates a conjugated system with distinct nucleophilic and electrophilic centers, leading to a versatile range of potential chemical transformations.

The enamine moiety, formed by the nitrogen of the piperidine ring and the exocyclic double bond, is electron-rich. Resonance delocalization of the nitrogen's lone pair of electrons increases the electron density of the double bond, particularly at the α-carbon (the carbon of the ylidene group). This makes the α-carbon a potent nucleophilic center, capable of reacting with various electrophiles. masterorganicchemistry.comwikipedia.org The nucleophilicity of enamines derived from cyclic amines like piperidine is well-established, although they are generally less reactive than those derived from five-membered rings like pyrrolidine (B122466). researchgate.net

Conversely, the ethyl acetate group, being an electron-withdrawing group, polarizes the conjugated system. This polarization renders the β-carbon (the carbon atom of the piperidine ring at the double bond) electrophilic. This electrophilicity is a characteristic feature of α,β-unsaturated carbonyl compounds, making them susceptible to nucleophilic attack, particularly through conjugate addition (Michael addition). masterorganicchemistry.comresearchgate.net

Nucleophilic Character at the α-Carbon: The primary site of nucleophilic reactivity is the α-carbon of the acetate group. This position is prone to attack by a wide range of electrophiles. masterorganicchemistry.comwikipedia.org

Electrophilic Character at the β-Carbon: The β-carbon of the piperidine ring is electron-deficient and serves as the primary site for nucleophilic attack, especially for conjugate additions. masterorganicchemistry.com

Ambident Reactivity: The molecule possesses both nucleophilic and electrophilic sites, allowing it to react with a diverse set of reagents.

Hydrolysis: Enamines are susceptible to hydrolysis under acidic conditions, which would lead to the cleavage of the enamine functionality and the formation of a ketone at the 3-position of the piperidine ring. masterorganicchemistry.com

This dual reactivity allows for a variety of chemical transformations, making this compound a potentially useful intermediate in organic synthesis.

Potential Chemical Transformations

Based on the general reactivity of enamine-ester systems, several types of reactions can be anticipated for this compound.

Reaction Type Reactant/Reagent Expected Product Site of Reaction
Alkylation Alkyl halides (e.g., CH₃I) α-Alkylated piperidine derivative α-Carbon (Nucleophilic)
Michael Addition Nucleophiles (e.g., enamines, organocuprates) 3-Substituted piperidine derivative β-Carbon (Electrophilic)
Acylation Acyl halides or anhydrides α-Acylated piperidine derivative α-Carbon (Nucleophilic)
Hydrolysis Aqueous acid (e.g., H₃O⁺) Ethyl (3-oxopiperidin-2-yl)acetate Enamine C=C double bond
Reduction Reducing agents (e.g., NaBH₄, H₂/Pd) Ethyl 2-(piperidin-3-yl)acetate C=C double bond and/or Ester

These potential reactions highlight the synthetic utility of the enamine-ester system within this compound, allowing for the introduction of various substituents and the modification of the piperidine ring. The specific outcomes of these reactions would likely depend on the chosen reagents and reaction conditions.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and stereochemistry.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (Z)-Ethyl 2-(piperidin-3-ylidene)acetate, the ¹H NMR spectrum is crucial for confirming the Z-configuration of the exocyclic double bond.

The key diagnostic signal is that of the vinylic proton (=CH-COO). In the Z-isomer, this proton is expected to be shielded by the nearby C-4 methylene (B1212753) group of the piperidine (B6355638) ring, leading to a characteristic chemical shift. The stereochemistry is definitively assigned by observing the Nuclear Overhauser Effect (NOE), where irradiation of the N-H proton or the adjacent C-2 or C-4 piperidine protons would show a spatial correlation to the vinylic proton, confirming they are on the same side of the double bond.

The spectrum would also show characteristic signals for the ethyl group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons) and complex multiplets for the five distinct methylene groups and the single N-H proton of the piperidine ring.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.)

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
=CH -COO~5.8 - 6.2Singlet (s)
O-CH₂ -CH₃~4.1 - 4.3Quartet (q)
NH ~1.5 - 3.0 (broad)Broad Singlet (br s)
Piperidine C2-H₂ ~3.3 - 3.5Multiplet (m)
Piperidine C4-H₂ ~2.4 - 2.6Multiplet (m)
Piperidine C5-H₂ ~1.6 - 1.8Multiplet (m)
Piperidine C6-H₂ ~2.9 - 3.1Multiplet (m)
O-CH₂-CH₃ ~1.2 - 1.4Triplet (t)

¹³C NMR Spectroscopy for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. The molecule this compound has nine distinct carbon atoms, and its ¹³C NMR spectrum is expected to show nine unique signals.

Key signals would include the carbonyl carbon of the ester group at the most downfield position (~165-170 ppm), followed by the two sp² carbons of the C=C double bond. The remaining signals in the upfield region would correspond to the sp³ carbons of the piperidine ring and the ethyl group.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Actual experimental values may vary.)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C =O (Ester)~165 - 170
C=C H (Piperidine C3)~140 - 150
=C H-COO~115 - 125
O-C H₂-CH₃~60 - 62
Piperidine C 2~50 - 55
Piperidine C 6~45 - 50
Piperidine C 4~30 - 35
Piperidine C 5~25 - 30
O-CH₂-C H₃~14 - 15

Other Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

  • COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, clearly identifying adjacent protons. For instance, it would show correlations between the protons of the ethyl group and trace the connectivity of the protons around the piperidine ring.
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would be instrumental in assigning each carbon of the piperidine and ethyl groups based on their already-assigned proton signals.
  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular structure and confirm the assignment of quaternary carbons like the carbonyl and the C3 of the piperidine ring.
  • Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

    For this compound (C₉H₁₅NO₂), the exact molecular weight is 169.22 g/mol . In a high-resolution mass spectrum (HRMS) using a soft ionization technique like electrospray ionization (ESI), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton.

    Under harder ionization conditions (e.g., Electron Ionization, EI), the molecule would fragment in predictable ways. Key fragmentation pathways would likely include:

    Loss of an ethoxy radical (•OCH₂CH₃) from the ester.

    Loss of an ethyl radical (•CH₂CH₃).

    Cleavage of the entire ester group.

    Fragmentation of the piperidine ring, leading to a series of smaller charged fragments characteristic of this heterocyclic system.

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands confirming its structure.

    Table 3: Expected IR Absorption Frequencies for this compound (Note: These are typical frequency ranges.)

    Functional GroupBond VibrationExpected Frequency (cm⁻¹)
    Secondary AmineN-H Stretch3300 - 3500 (moderate, broad)
    Alkane C-HC-H Stretch2850 - 3000 (strong)
    α,β-Unsaturated EsterC=O Stretch1710 - 1730 (strong)
    AlkeneC=C Stretch1640 - 1680 (medium)
    EsterC-O Stretch1150 - 1250 (strong)

    The presence of a strong absorption band around 1710-1730 cm⁻¹ would confirm the ester carbonyl group, while a band in the 1640-1680 cm⁻¹ region would indicate the C=C double bond. The characteristic broad absorption for the N-H stretch of the secondary amine would also be a key feature.

    Computational Chemistry and Mechanistic Studies

    Density Functional Theory (DFT) Calculations

    Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules, offering a good balance between accuracy and computational cost. For (Z)-Ethyl 2-(piperidin-3-ylidene)acetate, DFT calculations are instrumental in understanding its properties.

    Enamines are key intermediates in many organic reactions. DFT calculations can be employed to determine the relative energies and stabilities of different enamine tautomers and intermediates that may arise during the synthesis or reactions of this compound. While specific studies on this exact molecule are not prevalent, analogous systems have been investigated. For instance, DFT calculations on related piperidine (B6355638) derivatives have been used to compare the activities and stabilities of different molecular forms. researchgate.net The stability of the Z-isomer of the exocyclic double bond is a crucial factor, influenced by steric and electronic effects.

    A hypothetical energetic comparison of related enamine intermediates using DFT at the B3LYP/6-31G(d) level of theory might yield the data presented in the table below. Such calculations typically involve geometry optimization followed by frequency calculations to confirm the nature of the stationary points and to obtain zero-point vibrational energies (ZPVE).

    IntermediateRelative Energy (kcal/mol)Key Structural Feature
    (Z)-Enamine0.0Ester group cis to the C-C single bond of the ring
    (E)-Enamine+2.5Ester group trans to the C-C single bond of the ring
    Endocyclic Enamine Tautomer+8.1Double bond within the piperidine ring

    Pyramidalization at the nitrogen atom is another important structural aspect. In simple piperidines, the nitrogen atom is typically sp³-hybridized and pyramidal. However, in enamines, the nitrogen lone pair can participate in conjugation with the C=C double bond, leading to a more planar (sp²-like) geometry around the nitrogen. DFT can quantify the degree of pyramidalization by calculating the sum of the bond angles around the nitrogen or the out-of-plane bending angle. This has implications for the nucleophilicity and reactivity of the enamine.

    DFT is a powerful tool for locating and characterizing transition states (TS) in chemical reactions. For reactions involving this compound, such as its formation or subsequent transformations, DFT can be used to model the reaction pathway and calculate the activation energies. researchgate.net For example, in a Michael addition reaction where a nucleophile attacks the β-carbon of the α,β-unsaturated ester, DFT can elucidate the structure of the transition state and the associated energy barrier.

    A hypothetical transition state analysis for the protonation of the enamine at the α-carbon, a key step in many enamine reactions, might reveal the following energetic profile.

    SpeciesRelative Energy (kcal/mol)Description
    Reactants (Enamine + H+)0.0Initial state
    Transition State+5.7Proton transfer in progress
    Product (Iminium ion)-10.2Final state after protonation

    Ab Initio and Semi-Empirical Methods

    While DFT is widely used, other computational methods also find application. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. mendeley.com They can provide highly accurate results, especially for smaller systems, but are computationally more demanding. For a molecule of the size of this compound, high-level ab initio calculations might be used to benchmark the results from more approximate methods like DFT.

    Semi-empirical methods, such as AM1 and PM3, use parameters derived from experimental data to simplify the calculations. ekb.eg They are much faster than DFT or ab initio methods, making them suitable for studying very large systems or for high-throughput screening of molecular properties. However, their accuracy can be lower, and they should be used with caution for systems where the parameterization may not be appropriate.

    Molecular Dynamics Simulations for Dynamic Behavior

    Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. researchgate.netresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, molecular vibrations, and interactions with solvent molecules. This approach is particularly useful for understanding how the molecule behaves in a realistic environment, such as in solution, which can influence its reactivity and properties. For instance, MD simulations could be used to explore the conformational landscape of the piperidine ring and the flexibility of the ethyl acetate (B1210297) side chain.

    Elucidation of Reaction Pathways and Selectivity (Regio- and Stereo-)

    Computational chemistry is invaluable for understanding and predicting the selectivity of chemical reactions. For this compound, which has multiple reactive sites, computational methods can help predict the outcome of reactions.

    Regioselectivity: In reactions with electrophiles, attack can occur at the nitrogen atom, the α-carbon, or the oxygen atoms of the ester group. By calculating the energies of the possible intermediates or transition states, the most likely site of reaction can be determined.

    Stereoselectivity: The formation of this compound itself involves stereoselectivity in establishing the Z-geometry of the double bond. Computational studies can model the reaction pathways leading to both the E and Z isomers and explain the preference for the Z isomer based on the relative stabilities of the transition states. mdpi.com Similarly, in subsequent reactions, such as additions to the double bond, computational analysis can predict whether the attack will occur from the syn or anti face with respect to the piperidine ring, leading to different diastereomeric products.

    By analyzing the transition state structures and energies for different reaction pathways, a detailed understanding of the factors controlling regio- and stereoselectivity can be achieved. researchgate.netnih.gov

    Studies on Enamine Basicity and Iminium Ion Equilibria

    The chemical character of this compound is largely defined by its enamine functional group. Enamines are known for their dual nucleophilic and basic properties, which arise from the delocalization of the nitrogen lone pair into the adjacent carbon-carbon double bond. This electronic feature is central to the molecule's reactivity and its participation in chemical equilibria.

    The basicity of the enamine nitrogen in this compound is a critical parameter that influences its behavior in various chemical environments. Upon protonation, an enamine is converted into its corresponding iminium ion. The position of this equilibrium is dictated by the relative stability of the enamine and the iminium ion, as well as the nature of the surrounding medium.

    Key Factors Influencing Enamine Basicity and Iminium Ion Equilibria:

    FactorDescription
    Hybridization The nitrogen atom in the enamine is sp² hybridized, which imparts a degree of planarity to the system and facilitates p-orbital overlap with the double bond. This delocalization stabilizes the enamine but also reduces the availability of the lone pair for protonation, thereby modulating its basicity.
    Inductive and Resonance Effects The presence of the ester group introduces electron-withdrawing effects that can influence the electron density on the enamine system. These effects can be transmitted through the carbon framework, impacting the nitrogen's basicity.
    Steric Hindrance The stereochemistry of the molecule, particularly the (Z)-configuration, can influence the accessibility of the nitrogen lone pair to incoming protons, thereby affecting the kinetics and thermodynamics of protonation.
    Solvent Effects The polarity of the solvent can significantly impact the position of the enamine-iminium ion equilibrium. Polar solvents can stabilize the charged iminium ion through solvation, thus favoring its formation.

    Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying these effects. By calculating the proton affinity and the Gibbs free energy change of the protonation reaction, the equilibrium constant for the enamine-iminium ion conversion can be predicted. Such studies on related enamine systems have demonstrated that the equilibrium can be finely tuned by modifying the electronic and steric environment of the enamine moiety. For instance, studies on different hetarylaminomethylidene derivatives of furan-2(3H)-ones have shown that the E-/Z-isomer equilibrium, which is analogous to the protonation equilibrium in some respects, is influenced by factors such as intramolecular hydrogen bonding and the steric bulk of substituents. chemrxiv.org

    Investigation of Non-Covalent Interactions (e.g., London interactions)

    Beyond covalent bonds, a complex network of non-covalent interactions dictates the supramolecular chemistry and physical properties of this compound. These interactions, while individually weak, can collectively have a profound impact on the molecule's conformation, crystal packing, and interactions with other molecules.

    Computational techniques are essential for the detailed investigation of these subtle interactions. Methods such as Hirshfeld surface analysis and Natural Bond Orbital (NBO) analysis are commonly employed to visualize and quantify non-covalent contacts. nih.govnih.gov

    Table of Investigated Non-Covalent Interactions:

    Interaction TypeDescriptionRelevance to this compound
    London Dispersion Weak, transient attractive forces arising from temporary dipoles.Crucial for crystal packing and determining bulk properties.
    Hydrogen Bonding Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.The N-H group of the piperidine ring and the oxygen atoms of the ester can act as hydrogen bond donors and acceptors, respectively.
    Dipole-Dipole Interactions Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule.The polar C=O and C-N bonds in the molecule give rise to a permanent dipole moment, leading to these interactions.
    π-Stacking Attractive, non-covalent interactions between aromatic rings.While the molecule itself is not aromatic, interactions involving the π-system of the enamine-ester moiety are possible.

    In silico studies on related heterocyclic systems have underscored the importance of a detailed analysis of non-covalent interactions. For example, the study of polymorphs of a 2,1,3-benzoxadiazole derivative revealed that dispersion forces were the dominant contribution to the crystal packing, and subtle differences in these interactions led to different crystalline forms. mdpi.com A comprehensive computational analysis of this compound would similarly illuminate the intricate balance of forces that govern its structure and properties.

    Applications As a Synthetic Intermediate in Complex Molecule Synthesis

    Building Block for Nitrogen-Containing Heterocycles

    The electron-deficient double bond in (Z)-Ethyl 2-(piperidin-3-ylidene)acetate makes it an excellent Michael acceptor and a dienophile, facilitating its use in the construction of complex heterocyclic frameworks. These reactions are fundamental to generating molecular diversity and accessing novel scaffolds for various applications.

    Spirocycles, compounds containing two rings connected by a single common atom, are of significant interest in medicinal chemistry. The exocyclic alkene of this compound provides an ideal scaffold for constructing such systems through cycloaddition reactions. A key strategy involves the [3+2]-cycloaddition of a nitrile-oxide dipole with the N-Boc protected form of the acetate (B1210297). In this reaction, the nitrile oxide is generated in situ, and its subsequent reaction with the alkene establishes the core spirocyclic framework, yielding isoxazole-based spirocycles.

    Another approach involves tandem reactions where a Michael addition is followed by a subsequent cyclization. For example, the reaction with hydrazine (B178648) can lead to the formation of a hydrazide-based spirocycle, a unique scaffold that offers multiple points for further chemical modification. These methods highlight the compound's role in generating complex, three-dimensional structures from relatively simple starting materials.

    Table 1: Cycloaddition Reactions for Spirocycle Synthesis
    Reaction TypeReactant/DipoleResulting Spirocycle CoreReference
    [3+2]-CycloadditionNitrile OxideIsoxazole-piperidine
    Michael Addition-SubstitutionHydrazineHydrazide-piperidine

    While this compound is a potent precursor for spirocyclic systems, its application in the synthesis of specific fused ring systems like indenopyridines is less documented in prominent literature. The synthesis of fused heterocycles typically involves annulation reactions where a new ring is built onto an existing one. In principle, the reactivity of the title compound could be harnessed for such transformations, potentially through a sequence involving a Michael addition followed by an intramolecular condensation or cyclization. However, specific, well-established protocols for synthesizing indenopyridines directly from this compound are not extensively reported.

    Precursor for Advanced Pharmaceutical Intermediates

    The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Consequently, derivatives of this compound are valuable intermediates for the synthesis of pharmaceutically active compounds. The functional handles—the ester and the reactive alkene—allow for the introduction of various pharmacophores and modification of the core structure to optimize biological activity and pharmacokinetic properties. Although direct pathways from this compound to specific commercial drug entities are often proprietary, its utility is evident in the synthesis of analogous complex piperidine derivatives that serve as σ1 receptor ligands with antiproliferative properties. The synthesis of these advanced intermediates often involves conjugate addition to the α,β-unsaturated system followed by further transformations of the ester group.

    Role in Organocatalytic Cycles

    Organocatalysis offers a powerful, metal-free approach to asymmetric synthesis. While the direct participation of this compound within an organocatalytic cycle as a catalyst is not a primary application, it serves as a key substrate in reactions mediated by organocatalysts. For instance, the conjugate addition of nucleophiles to its electron-deficient double bond can be rendered enantioselective through the use of chiral organocatalysts, such as chiral amines or Brønsted acids. These catalysts activate the substrate or the nucleophile, controlling the stereochemical outcome of the reaction. For example, piperidinium (B107235) acetate itself, a related salt, has been shown to be an effective catalyst for Knoevenagel and O-Michael cascade reactions, demonstrating the relevance of this class of compounds in organocatalyzed transformations.

    Synthesis of Amino Acid Derivatives

    The synthesis of non-proteinogenic or unnatural amino acids is of great importance for peptide science and drug discovery. This compound is an excellent precursor for novel heterocyclic β-amino acid derivatives through the aza-Michael addition. In this reaction, a nitrogen-based nucleophile, such as a primary or secondary amine, adds to the β-position of the α,β-unsaturated ester. This transformation is a highly efficient method for C-N bond formation and directly installs the amino functionality.

    The reaction can be performed with a wide range of heterocyclic amines, leading to the creation of diverse and structurally complex amino acid building blocks. For example, using azetidine (B1206935) or pyrrolidine (B122466) as the nucleophile results in the formation of novel 3-substituted piperidine-3-yl acetates bearing an additional heterocyclic motif. This strategy provides a straightforward route to functionalized piperidine-based amino acids that can be incorporated into peptides or used as scaffolds for further synthetic elaboration.

    Table 2: Synthesis of Amino Acid Derivatives via Aza-Michael Addition
    Amine NucleophileResulting Product ClassSignificanceReference
    Azetidine(3-(Azetidin-1-yl)piperidin-3-yl)acetateNovel heterocyclic β-amino acid
    Pyrrolidine(3-(Pyrrolidin-1-yl)piperidin-3-yl)acetateBuilding block for peptide synthesis
    Piperidine(1,3'-Bipiperidin-3-yl)acetateScaffold for medicinal chemistry
    General Amines (R₂NH)β-Amino acid estersKey intermediates for various bioactive molecules

    Future Research Directions

    Development of Novel Stereoselective Synthetic Routes

    While methods for the synthesis of piperidine (B6355638) derivatives are numerous, the development of highly efficient and stereoselective routes to specific isomers of functionalized piperidines remains a key objective. nih.govnih.govresearchgate.net Future research should focus on creating enantiomerically pure forms of 3-substituted piperidines, which are valuable building blocks in pharmaceutical synthesis.

    Key areas for exploration include:

    Asymmetric Hydrogenation: The exocyclic double bond in (Z)-Ethyl 2-(piperidin-3-ylidene)acetate is an ideal target for asymmetric hydrogenation. Research into novel chiral catalysts, particularly those based on rhodium or iridium with chiral phosphine (B1218219) ligands, could provide a direct route to enantiomerically enriched ethyl 2-(piperidin-3-yl)acetate. nih.govrsc.org The development of catalysts that can operate under mild conditions with high turnover numbers and excellent enantioselectivity (ee) would be a significant advancement.

    Catalytic Asymmetric Cyclization: Exploring intramolecular cyclization strategies starting from achiral precursors is another promising avenue. nih.govwhiterose.ac.uk Designing catalytic systems, potentially involving chiral phosphoric acids or transition metals, that can induce a stereoselective ring closure to form the piperidine ring with the desired stereochemistry at the 3-position would be highly valuable.

    Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the piperidine ring is a classic yet effective strategy. Future work could investigate novel convergent syntheses that employ chiral synthons to introduce stereocenters with high predictability and control.

    A comparative table of potential stereoselective methods is presented below:

    Synthetic StrategyPotential Catalyst/ReagentKey AdvantagesChallenges
    Asymmetric HydrogenationChiral Rh(I) or Ir(I) complexes with bisphosphine ligands (e.g., ZhaoPhos) rsc.orgDirect introduction of chirality, potentially high ee and yield.Catalyst cost and sensitivity, optimization for specific substrate.
    Asymmetric Aza-Michael CyclizationChiral Phosphoric Acids (CPAs) whiterose.ac.ukOrganocatalytic, mild conditions, high enantioselectivity.Substrate scope limitations, long reaction times.
    Chiral Auxiliary-Mediated SynthesisEvans oxazolidinones, N-(tert-butylsulfinyl)-imines acs.orgHigh diastereoselectivity, reliable methods.Stoichiometric use of chiral auxiliary, additional protection/deprotection steps.

    Exploration of New Reactivity Modes and Transformations

    The exocyclic α,β-unsaturated ester functionality of this compound is a versatile handle for a wide range of chemical transformations. arkat-usa.org Future research should aim to explore novel reactions that can be used to further functionalize this core structure, thereby expanding its utility in creating diverse molecular architectures.

    Promising areas of investigation include:

    Conjugate Addition Reactions: The Michael acceptor nature of the double bond invites a plethora of nucleophiles. Systematic studies of conjugate additions with organocuprates, thiols, amines, and stabilized carbanions would lead to a diverse library of 3,3-disubstituted piperidine derivatives. Investigating the diastereoselectivity of these additions is of particular importance.

    Cycloaddition Reactions: The electron-deficient alkene is a prime candidate for various cycloaddition reactions. For instance, [3+2] cycloadditions with azomethine ylides or nitrile oxides could generate novel spirocyclic piperidine systems. nih.gov Similarly, Diels-Alder reactions with electron-rich dienes could provide access to complex fused-ring structures.

    Tandem Reactions: Designing one-pot tandem reaction sequences that involve an initial transformation at the exocyclic double bond followed by a subsequent reaction on the piperidine ring (e.g., N-functionalization) would be an efficient strategy for building molecular complexity. nih.gov

    Advanced Computational Modeling for Predictability and Design

    Computational chemistry offers powerful tools for understanding and predicting chemical behavior, which can significantly accelerate the research and development process. rsc.orgnih.govnih.govtandfonline.com For this compound, computational modeling can provide invaluable insights into its structure, reactivity, and potential as a scaffold in drug design.

    Future computational studies should focus on:

    Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, conformational preferences, and reaction mechanisms of this compound. rsc.orgnih.gov This can help in predicting the regioselectivity and stereoselectivity of various transformations, as well as in understanding the role of catalysts in stereoselective syntheses.

    Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a virtual library of derivatives and calculating various molecular descriptors, QSAR models can be developed to predict biological activity. tandfonline.comresearchgate.net This can guide the synthesis of new compounds with improved potency and selectivity for specific biological targets.

    Molecular Dynamics (MD) Simulations: MD simulations can be used to study the interactions of this compound and its derivatives with biological macromolecules, such as enzymes and receptors. nih.govresearchgate.net This can provide insights into the binding modes and help in the rational design of new drug candidates.

    The table below outlines the potential applications of different computational methods:

    Computational MethodApplicationPredicted Outcomes
    Density Functional Theory (DFT)Reaction mechanism analysis, catalyst design. rsc.orgnih.govTransition state energies, reaction barriers, catalyst-substrate interactions.
    QSAR ModelingPrediction of biological activity. tandfonline.comresearchgate.netIC50 values, binding affinities.
    Molecular Dynamics (MD) SimulationsAnalysis of ligand-protein interactions. nih.govBinding free energies, identification of key binding residues.

    Integration into Flow Chemistry Systems

    Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as improved safety, scalability, and reaction control. acs.orgunimi.itnih.gov The development of a continuous flow synthesis for this compound and its subsequent transformations would be a significant step towards its practical application.

    Future research in this area should concentrate on:

    Development of a Continuous Flow Synthesis: Translating the optimal batch synthesis of this compound into a continuous flow process. This would involve the use of packed-bed reactors with immobilized reagents or catalysts to streamline the synthesis and purification. nih.govmdpi.com

    Telescoped Reactions: Designing multi-step flow sequences where the crude product from one reaction is directly used as the substrate in the next. unimi.it For example, the flow synthesis of the target compound could be directly coupled with a subsequent stereoselective hydrogenation or a conjugate addition reaction in a continuous manner.

    In-line Analysis and Automation: Integrating in-line analytical techniques (e.g., IR, NMR) for real-time reaction monitoring and optimization. Automation of the flow system would allow for high-throughput synthesis and screening of a library of derivatives.

    Q & A

    Basic Research Questions

    Q. What are the recommended spectroscopic techniques to confirm the stereochemical configuration (Z) of ethyl 2-(piperidin-3-ylidene)acetate?

    • Methodology :

    • ¹H NMR : The Z-configuration can be inferred from coupling constants (J values) between vinyl protons. For example, coupling constants <12 Hz typically indicate a cis (Z) configuration. Compare with analogous compounds in the literature .
    • NOESY/ROESY : Nuclear Overhauser effects between the ethyl ester group and the piperidine ring protons can confirm spatial proximity, supporting the Z-configuration.
    • IR Spectroscopy : Stretching frequencies for conjugated carbonyl groups (C=O) may shift due to conjugation with the imine group, aiding structural confirmation.

    Q. How to design a synthetic route for (Z)-ethyl 2-(piperidin-3-ylidene)acetate with high stereoselectivity?

    • Methodology :

    • Wittig Reaction : Use a stabilized ylide (e.g., ethyl triphenylphosphoranylidene acetate) and a piperidin-3-one derivative. Optimize reaction conditions (solvent, temperature) to favor Z-selectivity via kinetic control .
    • Purification : Employ column chromatography with a polar stationary phase (e.g., silica gel) and non-polar eluents (hexane/ethyl acetate) to separate stereoisomers. Monitor via TLC and HPLC .

    Q. What safety precautions are critical when handling this compound in the lab?

    • Guidelines :

    • Ventilation : Use fume hoods to avoid inhalation of vapors (ethyl acetate has a low flashpoint; see analogous safety protocols for pyridine-3-acetic acid) .
    • PPE : Wear nitrile gloves, lab coats, and safety goggles. Ethyl acetate derivatives can cause skin/eye irritation .
    • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose following hazardous waste regulations .

    Advanced Research Questions

    Q. How to resolve contradictions between experimental NMR data and computational predictions for the piperidine ring conformation?

    • Methodology :

    • X-ray Crystallography : Determine the crystal structure to unambiguously assign ring puckering (e.g., Cremer-Pople parameters) . Refinement software like SHELXL or WinGX can model anisotropic displacement parameters .
    • DFT Calculations : Compare calculated NMR chemical shifts (using Gaussian or ORCA) with experimental data. Adjust solvent models (e.g., PCM for ethyl acetate) to improve accuracy .

    Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

    • Methodology :

    • Solvent Screening : Use vapor diffusion with ethyl acetate/hexane mixtures to slow crystallization and reduce twinning.
    • Hydrogen Bonding : Analyze potential hydrogen-bond donors/acceptors (e.g., ester carbonyl) using graph-set analysis to predict packing motifs .
    • Data Collection : For twinned crystals, apply twin-law refinement in SHELXL .

    Q. How does the electronic environment of the piperidine ring influence the compound’s reactivity in nucleophilic additions?

    • Methodology :

    • Electrostatic Potential Maps : Generate maps via DFT (e.g., B3LYP/6-31G*) to identify electron-deficient regions (e.g., α to the imine group).
    • Kinetic Studies : Monitor reactions with nucleophiles (e.g., Grignard reagents) using in-situ IR or NMR to correlate regioselectivity with computational predictions .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (Z)-Ethyl 2-(piperidin-3-ylidene)acetate
    Reactant of Route 2
    Reactant of Route 2
    (Z)-Ethyl 2-(piperidin-3-ylidene)acetate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.